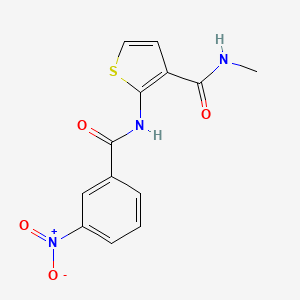

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用

Organic Synthesis and Functionalization

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide and related compounds have been explored for their reactivity and potential in organic synthesis. The manipulation of nitrothiophene carboxamides has led to the development of novel radiosensitizers and cytotoxins, demonstrating the utility of these compounds in creating bioactive molecules with potential therapeutic applications. Studies have shown the synthesis of various nitrothiophenes bearing basic or electrophilic substituents, evaluated for their radiosensitizing properties and as bioreductively activated cytotoxins, highlighting the chemical versatility and potential pharmacological relevance of these compounds (Threadgill et al., 1991).

Material Science and Sensing Applications

Research has also delved into the functionalization of microporous materials with thiophene derivatives for enhanced gas adsorption properties and sensing capabilities. Specifically, methyl-substituted thiophene dicarboxylate ligands have been integrated into lanthanide-based metal-organic frameworks, showcasing their ability to imbue these materials with significant gas adsorption, sensing properties, and magnetic functionalities. This opens avenues for the use of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide derivatives in creating functional materials for environmental monitoring and electronic devices (Wang et al., 2016).

Chemical Sensing

Additionally, derivatives of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide have been investigated for their potential in chemical sensing, particularly in the selective detection of metal ions. The design and synthesis of compounds capable of signaling the presence of specific ions through changes in their fluorescence properties highlight the potential of these molecules in developing sensitive and selective sensors for environmental and biological applications. For instance, the creation of simple thioamides with nitrobenz-2-oxa-1,3-diazole signaling moiety demonstrates a selective Hg^2+-assisted desulfurization mechanism, turning on fluorescence signaling, which could be exploited in mercury ion detection in aqueous solutions (Choi et al., 2013).

特性

IUPAC Name |

N-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c1-14-12(18)10-5-6-21-13(10)15-11(17)8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRPYVSKVIMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid](/img/structure/B2697365.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)

![tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2697370.png)

![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)

![3-[[1-(4-Methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2697377.png)